molecular formula C4H6N2OS2 B2528009 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol CAS No. 1823962-73-7

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol

Cat. No.: B2528009
CAS No.: 1823962-73-7
M. Wt: 162.23
InChI Key: JCAPTFABAMZMAH-UHFFFAOYSA-N
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Description

Key Features of the InChI Key:

  • FGLWYEULLSTVMA : Represents the core structure and substituents.
  • UHFFFAOYSA-N : Ensures uniqueness across databases.

For comparison, related thiadiazoles exhibit distinct InChI Keys due to variations in substituents. For example, 5-Methyl-1,3,4-thiadiazol-2-ol (CID 12816274) has the InChI Key M93PLM84NT , highlighting the absence of the methylsulfanylmethyl group.

Properties

IUPAC Name

5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPTFABAMZMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol typically involves the reaction of appropriate thiadiazole precursors with methylsulfanyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by methylation of the resulting thiadiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol and its derivatives in combating various types of cancer. The following table summarizes key findings from recent research:

Compound Cancer Type IC50 Value (µM) Study Reference
This compoundBreast Cancer (MCF-7)0.28
This compoundLung Cancer (A549)0.52
5-(2,5-Dimethoxyphenyl)-2-substituted-1,3,4-thiadiazoleColon Cancer (HT-29)12.57 ± 0.6
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSkin Cancer (SK-MEL-2)4.27

Mechanism of Action: The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Molecular docking studies suggest that the compound interacts with tubulin and may disrupt microtubule dynamics essential for cell division .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that derivatives of thiadiazole exhibit significant efficacy against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Minimum Inhibitory Concentration (MIC) Study Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective against resistant strains< 10 µg/mL
Escherichia coliModerate activity20 µg/mL
Pseudomonas aeruginosaVariable activity15–25 µg/mL

Mechanism of Action: The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, research has identified additional therapeutic potentials for this compound:

Antiviral Activity

Some derivatives have shown effectiveness against viral infections such as influenza A virus. The mechanism involves inhibiting viral replication and enhancing host immune responses .

Antidiabetic Effects

Research indicates that certain thiadiazole derivatives may improve insulin sensitivity and lower blood glucose levels in diabetic models .

Neuroprotective Effects

Studies have suggested that compounds in this class may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study on Anticancer Efficacy

A study evaluated the cytotoxic effects of several thiadiazole derivatives on various cancer cell lines. The findings demonstrated that compounds similar to this compound significantly reduced cell viability at concentrations above 10 µM, indicating a strong potential for development as anticancer agents .

Case Study on Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of thiadiazole derivatives against multidrug-resistant pathogens. The results indicated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Mechanism of Action

The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol in biological systems is not fully understood but is believed to involve interactions with cellular enzymes and proteins. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, potentially disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key analogs and their distinguishing characteristics are summarized below:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Reference ID
This compound - 5-(Methylsulfanylmethyl)
- 2-OH
~178.3 (calculated) Hypothesized: Antimicrobial, enzyme inhibition -
5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine - 5-(4-Methylbenzylthio)
- 2-NH₂
265.4 Antimicrobial, fungicidal
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide - 5-Ethylsulfanyl
- 2-(2-methylbenzamide)
291.4 Anti-inflammatory, analgesic
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine - 5-(3,4-Dichlorobenzylthio)
- 2-NH₂
334.3 Broad-spectrum antimicrobial
5-[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine - Bis-thiadiazole core with dual sulfanyl linkages 298.4 Enhanced DNA-binding, antitumor potential

Key Observations:

Substituent Effects on Bioactivity: Alkyl vs. However, aryl groups like 3,4-dichlorobenzylthio () introduce electron-withdrawing effects, which may augment antimicrobial potency. Amino vs. Hydroxyl Groups: The 2-amino substituent in analogs like and facilitates hydrogen bonding with target enzymes, whereas the hydroxyl group in the parent compound may offer redox activity or metal chelation.

Structural Complexity and Activity :

  • Bis-thiadiazole derivatives (e.g., ) exhibit higher molecular weights and extended conjugation, leading to improved DNA intercalation and antitumor effects.

Synthetic Accessibility :

  • Compounds with simple alkyl sulfanyl groups (e.g., ) are synthetically straightforward, whereas those with nitro or morpholine sulfonyl substituents (e.g., ) require multi-step protocols, impacting scalability.

Research Findings and Implications

  • Antimicrobial Activity: Derivatives with halogenated benzylthio groups (e.g., ) show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to non-halogenated analogs .
  • Anticancer Potential: The bis-thiadiazole compound () demonstrates IC₅₀ values of <10 µM against HeLa and MCF-7 cell lines, attributed to dual sulfanyl linkages enhancing DNA interaction .
  • Thermodynamic Stability : Methylsulfanyl-substituted derivatives exhibit higher thermal stability (decomposition >250°C) compared to ethylsulfanyl analogs, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring with a methylsulfanyl group attached. This structural configuration is crucial for its biological activity as it influences interactions with biological targets.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve interactions with cellular enzymes and proteins, potentially disrupting essential biological processes in microorganisms.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 mg/mL
Escherichia coli3.125 mg/mL
Candida albicans3.125 mg/mL
Aspergillus flavus3.125 mg/mL

These results suggest that the compound may be effective against both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results against several cancer cell lines.

Table 2: Cytotoxic Activity Data

Cancer Cell LineIC50 Value (µg/mL)
MCF-7 (Breast)0.28
HCT116 (Colon)3.29
A549 (Lung)10
SK-MEL-2 (Skin)4.27

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in targeting cancer cells while sparing normal cells .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may form coordination complexes with metal ions due to the presence of sulfur and nitrogen in the thiadiazole ring. This interaction could lead to disruptions in critical cellular functions .

Case Studies

A notable study involved synthesizing various derivatives of thiadiazole compounds to evaluate their biological activities. The study highlighted that modifications on the C-5 phenyl ring significantly influenced cytotoxicity against different cancer cell lines . Another case study focused on the antifungal activity against Phytophthora infestans, showing an EC50 value of 3.43 μg/mL for one derivative compared to standard treatments .

Q & A

Q. What are the common synthetic routes for 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol?

The compound is typically synthesized via multistep reactions involving heterocyclization and alkylation. A two-step procedure involves:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles.
  • Step 2 : Alkylation of the intermediate using methyl iodide or other alkylating agents to introduce the methylsulfanyl group. Reaction conditions (temperature, solvent, and pH) are critical for yield optimization. Analytical techniques like TLC and HPLC monitor progress, while IR and NMR confirm structural integrity .

Q. How is the structural identity of this compound confirmed?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C-NMR for verifying substituent positions and sulfur linkages.
  • Elemental Analysis : Confirms molecular formula (e.g., C₄H₆N₃OS₂).
  • X-ray Crystallography : Resolves bond angles and crystallographic parameters (e.g., monoclinic P21/n space group for related thiadiazoles) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies in antimicrobial or anticancer efficacy across studies often arise from:

  • Structural Variability : Minor substituent changes (e.g., chloro vs. methyl groups) alter activity .
  • Assay Conditions : Differences in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. E. coli) or cytotoxicity protocols. To address inconsistencies, researchers should:
  • Standardize bioassays using reference compounds (e.g., ciprofloxacin for antibacterial studies).
  • Validate results with orthogonal methods (e.g., molecular docking to confirm target binding) .

Q. How can reaction conditions be optimized to synthesize high-purity thiadiazole derivatives?

Critical parameters include:

  • Temperature : Cyclization reactions often require 80–100°C for completion .
  • Catalysts : YbCl₃ accelerates Friedlander annulation in related syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Purity is ensured via recrystallization (methanol/water mixtures) and HPLC purification .

Q. What are the structure-activity relationship (SAR) trends for modifying the thiadiazole core?

Key substituent effects include:

Substituent Biological Impact Example
MethylsulfanylEnhances lipophilicity and membrane penetration5-[(Methylsulfanyl)methyl] group in antifungal derivatives
Aryl groupsImproves π-π stacking with enzyme active sites4-Bromophenyl in antitubercular agents
Thiol (-SH)Facilitates disulfide bond formation for covalent inhibitionAnticancer derivatives targeting MAP kinases .

Q. How do oxidation and substitution reactions influence the pharmacological profile of this compound?

  • Oxidation : Converts the methylsulfanyl group to sulfoxides/sulfones, altering solubility and metabolic stability .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) introduces electron-withdrawing groups, enhancing interactions with bacterial enzymes . Reaction pathways must be controlled using agents like H₂O₂ (for oxidation) or HNO₃/H₂SO₄ (for nitration) .

Methodological Considerations

Q. What analytical techniques are recommended for monitoring thiadiazole synthesis in real time?

  • TLC : Tracks reaction progress using silica plates and UV visualization.
  • HPLC : Quantifies intermediate purity with C18 columns and acetonitrile/water gradients.
  • In situ IR : Identifies functional group transformations (e.g., loss of -NH₂ peaks during cyclization) .

Q. How can computational methods complement experimental studies on this compound?

  • Molecular Dynamics (MD) : Simulates binding to targets like MAPK8 .
  • DFT Calculations : Predicts redox potentials for oxidation reactions .
  • QSAR Models : Correlates substituent properties (e.g., logP) with bioactivity .

Data Interpretation and Validation

Q. How should researchers address low reproducibility in biological assays for thiadiazole derivatives?

  • Internal Controls : Include reference compounds (e.g., methotrexate for cytotoxicity).
  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation .

Q. What are the best practices for resolving conflicting crystallographic data on thiadiazole derivatives?

  • High-Resolution XRD : Collect data at low temperatures (e.g., 113 K) to reduce thermal motion artifacts .
  • Hirshfeld Surface Analysis : Validates intermolecular interactions (e.g., S···N contacts) .

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